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This guide provides a comprehensive meta-analysis of the clinical trial outcomes for NUC-
7738, a novel ProTide derivative of 3'-deoxyadenosine (cordycepin). It offers an objective

comparison with alternative treatments for advanced malignancies, supported by available

experimental data.

Executive Summary
NUC-7738 is an investigational anticancer agent designed to overcome the limitations of its

parent compound, cordycepin (3'-deoxyadenosine), a naturally occurring nucleoside analog.[1]

[2] By utilizing ProTide technology, NUC-7738 bypasses key resistance mechanisms, leading to

enhanced delivery of the active anti-cancer metabolite, 3'-dATP, directly into tumor cells.[2][3]

Clinical trials have investigated NUC-7738 as both a monotherapy and in combination with the

immune checkpoint inhibitor pembrolizumab. This guide summarizes the findings from the

NuTide:701 clinical trial and compares them with the current standard of care for patients with

advanced solid tumors, particularly those with metastatic melanoma resistant to PD-1

inhibitors.

Mechanism of Action
NUC-7738 is a phosphoramidate prodrug of 3'-deoxyadenosine. This modification protects the

molecule from premature degradation in the bloodstream and facilitates its entry into cancer

cells.[4] Once inside the cell, the phosphoramidate moiety is cleaved by the enzyme Histidine
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Triad Nucleotide-binding Protein 1 (HINT1), releasing the activated monophosphate form of 3'-

deoxyadenosine.[5] This active metabolite, 3'-dATP, exerts its anticancer effects primarily by

disrupting RNA polyadenylation, which can lead to metabolic stress, inhibition of cell division,

and apoptosis.[6] Furthermore, preclinical and clinical data suggest that NUC-7738 can

modulate the tumor microenvironment, potentially sensitizing tumors to immunotherapy.[2][7]
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Figure 1: Simplified signaling pathway of NUC-7738 activation and mechanism of action.
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Clinical Trial Data: NUC-7738
The primary clinical investigation of NUC-7738 is the Phase 1/2 NuTide:701 study

(NCT03829254), which evaluates the drug as a monotherapy and in combination with

pembrolizumab in patients with advanced solid tumors.[1][8]

Phase 1 Monotherapy Trial (NuTide:701)
The Phase 1 portion of the NuTide:701 study was a dose-escalation trial designed to determine

the safety, tolerability, and maximum tolerated dose (MTD) of NUC-7738 monotherapy in

patients with advanced solid tumors who had exhausted standard treatment options.[1][8]

Patients received NUC-7738 via intravenous infusion on either a weekly or fortnightly schedule.

[1]

While specific quantitative data from the dose-escalation cohorts, including the MTD, have not

been detailed in publicly available sources, the trial has established a favorable safety profile

for NUC-7738 as a monotherapy.[6][7] Encouraging signs of anti-tumor activity, including

prolonged stable disease and tumor reductions, were observed.[6][7]

Phase 2 Combination Trial with Pembrolizumab in
Melanoma (NuTide:701)
The Phase 2 part of the NuTide:701 study is evaluating NUC-7738 in combination with

pembrolizumab in patients with metastatic cutaneous melanoma who have progressed on prior

PD-1 inhibitor therapy.[1][4]

Table 1: Efficacy of NUC-7738 in Combination with Pembrolizumab in PD-1 Inhibitor-Resistant

Melanoma
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Endpoint Result Citation

Number of Patients 12 [9]

Disease Control Rate (DCR) 75% (9 of 12 patients) [4][9]

Partial Response (PR) 2 patients [4][9]

Notable Tumor Reduction

55% reduction in one patient

refractory to ipilimumab +

nivolumab

[4][9]

Median Progression-Free

Survival (mPFS)
> 5 months (in 7 of 12 patients) [9][10]

Table 2: Safety Profile of NUC-7738 in Combination with Pembrolizumab

Adverse Event (Grade ≥3) Incidence Citation

Transaminitis (Grade 4,

reversible)
1 patient [6]

Abdominal pain (Grade 3) 2 patients [6]

Diarrhea (Grade 3) 2 patients [6]

Fatigue (Grade 3) 2 patients [6]

Comparison with Alternative Treatments
The primary indication for the NUC-7738 combination therapy is for patients with metastatic

melanoma who have developed resistance to PD-1 inhibitors. The standard of care in this

setting includes ipilimumab-based regimens or, for patients with a BRAF V600 mutation,

BRAF/MEK inhibitors.

Table 3: Comparison of Efficacy in PD-1 Inhibitor-Resistant Melanoma
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Treatment
Objective
Response
Rate (ORR)

Median
Progression-
Free Survival
(mPFS)

Median Overall
Survival (mOS)

Citation

NUC-7738 +

Pembrolizumab

Not yet reported

(2 PRs in 12

patients)

> 5 months Not yet reported [9][10]

Ipilimumab

Monotherapy
13% 2.6 months 8.8 months [11]

Ipilimumab +

Nivolumab/Pemb

rolizumab

29% - 31% 3.0 - 5.0 months
20.4 - 24.7

months
[11][12]

BRAF/MEK

Inhibitors (in

BRAF-mutated

patients post-

immunotherapy)

32% (in a Phase

II study)

~2.5 months (in

a real-world

cohort)

Not consistently

reported in this

specific setting

[2][13]

Table 4: Comparison of Safety Profiles (Grade ≥3 Adverse Events)
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Treatment
Key Adverse
Events (Grade ≥3)

Incidence Citation

NUC-7738 +

Pembrolizumab

Transaminitis,

abdominal pain,

diarrhea, fatigue

Reported in a small

cohort
[6]

Ipilimumab

Monotherapy

Immune-related

adverse events (e.g.,

colitis, hepatitis)

33% [11]

Ipilimumab +

Nivolumab/Pembrolizu

mab

Immune-related

adverse events
27% - 31% [11][12]

BRAF/MEK Inhibitors
Pyrexia, rash,

diarrhea, fatigue

Varies by specific

combination
[2]

Experimental Protocols
In Vitro IC50 Determination
The half-maximal inhibitory concentration (IC50) of NUC-7738 and its parent compound, 3'-

deoxyadenosine, was determined against various cancer cell lines. A common method for this

is the MTT assay.[14]

General Protocol for MTT Assay:

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

The cells are then treated with a range of concentrations of the test compound (e.g., NUC-
7738) and incubated for a specified period (e.g., 48 or 72 hours).[15]

Following incubation, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution is added to each well.[14]

Living cells with active mitochondria will reduce the yellow MTT to a purple formazan

product.[14]
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The formazan crystals are then dissolved using a solubilizing agent (e.g., DMSO).[14]

The absorbance of the solution is measured using a microplate reader at a specific

wavelength (e.g., 490 nm).[14]

Cell viability is calculated as a percentage of the untreated control, and the IC50 value is

determined by plotting cell viability against the logarithm of the drug concentration and fitting

the data to a sigmoidal dose-response curve.

Clinical Trial Methodology (NuTide:701)
The NuTide:701 trial is a Phase 1/2, open-label, dose-escalation, and expansion study.[1]

Phase 1 (Monotherapy):

Objective: To determine the MTD and recommended Phase 2 dose (RP2D) of NUC-7738.[1]

Design: Patients with advanced solid tumors received escalating doses of NUC-7738
intravenously on a weekly or bi-weekly schedule.[1]

Assessments: Safety (adverse events), pharmacokinetics (PK), and preliminary anti-tumor

activity were evaluated.[5]

Phase 2 (Combination Therapy):

Objective: To evaluate the efficacy and safety of NUC-7738 in combination with

pembrolizumab.[1]

Population: Patients with metastatic cutaneous melanoma who have progressed on prior

PD-1 inhibitor therapy.[1]

Treatment Regimen: NUC-7738 administered intravenously weekly, with pembrolizumab

administered every three weeks.[4]

Assessments: Primary endpoint is likely objective response rate (ORR). Secondary

endpoints include duration of response (DOR), progression-free survival (PFS), overall

survival (OS), and safety.[1] Tumor biopsies are taken to assess pharmacodynamic markers.

[7]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.creative-bioarray.com/support/protocol-for-determining-the-ic50-of-drugs-on-adherent-cells-using-mtt-assay.htm
https://www.creative-bioarray.com/support/protocol-for-determining-the-ic50-of-drugs-on-adherent-cells-using-mtt-assay.htm
https://clinicaltrials.gov/study/NCT03829254
https://www.benchchem.com/product/b10854623?utm_src=pdf-body
https://clinicaltrials.gov/study/NCT03829254
https://www.benchchem.com/product/b10854623?utm_src=pdf-body
https://clinicaltrials.gov/study/NCT03829254
https://pubmed.ncbi.nlm.nih.gov/34497073/
https://www.benchchem.com/product/b10854623?utm_src=pdf-body
https://clinicaltrials.gov/study/NCT03829254
https://clinicaltrials.gov/study/NCT03829254
https://www.benchchem.com/product/b10854623?utm_src=pdf-body
https://www.stocktitan.net/news/NCNA/nu-cana-presents-encouraging-data-on-nuc-7738-in-combination-with-ehpme47egyxl.html
https://clinicaltrials.gov/study/NCT03829254
https://www.tipranks.com/news/the-fly/nucana-presents-data-from-ongoing-nutide701-study-of-nuc-7738
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854623?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phase 1: Monotherapy Dose Escalation

Phase 2: Combination Expansion

Enrollment:
Advanced Solid Tumors

NUC-7738 IV
(Weekly or Bi-weekly)

Dose Escalation Cohorts

Assessment:
- Safety (MTD)

- Pharmacokinetics
- Preliminary Efficacy

Determine RP2D

NUC-7738 (RP2D) IV Weekly
+

Pembrolizumab IV Q3W

Inform RP2D

Enrollment:
PD-1 Resistant Melanoma

Assessment:
- Efficacy (ORR, PFS, OS)

- Safety
- Pharmacodynamics (Biopsies)

Evaluate Clinical Benefit

Click to download full resolution via product page

Figure 2: Workflow of the NuTide:701 Phase 1/2 clinical trial.
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Conclusion
NUC-7738, a novel ProTide of cordycepin, has demonstrated a manageable safety profile and

encouraging signs of anti-tumor activity, both as a monotherapy and in combination with

pembrolizumab. In the challenging setting of PD-1 inhibitor-resistant melanoma, the

combination of NUC-7738 and pembrolizumab has shown promising efficacy, with a high

disease control rate and a median progression-free survival that appears favorable when

compared to historical data for standard-of-care options. Further investigation in larger patient

cohorts is warranted to confirm these preliminary findings and to fully elucidate the role of NUC-
7738 in the treatment of advanced cancers. The ability of NUC-7738 to modulate the tumor

microenvironment and potentially re-sensitize tumors to immunotherapy is a particularly

promising area for future research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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